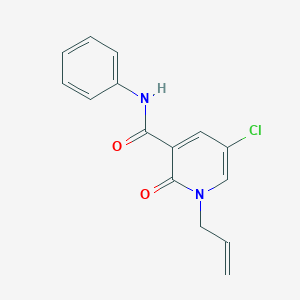

1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-oxo-N-phenyl-1-prop-2-enylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c1-2-8-18-10-11(16)9-13(15(18)20)14(19)17-12-6-4-3-5-7-12/h2-7,9-10H,1,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCNJAMJPQVCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=C(C1=O)C(=O)NC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320444 | |

| Record name | 5-chloro-2-oxo-N-phenyl-1-prop-2-enylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648963 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339028-49-8 | |

| Record name | 5-chloro-2-oxo-N-phenyl-1-prop-2-enylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide typically involves the reaction of 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxamide with an allylating agent in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base are used.

Major Products

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to 1-Allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide exhibit anticancer properties. For instance, studies on pyridine derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the chloro and allyl groups may enhance these effects by modifying the compound's interaction with cellular targets.

Antimicrobial Activity

There is evidence suggesting that pyridine derivatives possess antimicrobial properties. The compound could potentially act against various bacterial strains due to its structural features that facilitate interaction with microbial enzymes or membranes . This aspect makes it a candidate for further investigation as an antimicrobial agent.

Drug Development

The unique structure of this compound positions it as a valuable scaffold in drug design. Its ability to interact with biological targets can be exploited to develop new therapeutics for diseases such as cancer and bacterial infections. The modification of the compound's side chains may lead to improved efficacy and selectivity against specific targets.

Case Studies

Several studies have explored the biological effects of pyridine derivatives:

- Anticancer Studies : Research on similar compounds has demonstrated their potential to inhibit tumor growth in vitro and in vivo models. For example, compounds with similar functional groups have been shown to reduce tumor size in animal models by inducing apoptosis in cancer cells .

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of pyridine derivatives revealed significant inhibitory effects against Gram-positive and Gram-negative bacteria. This indicates that this compound could be further explored for its potential as an antibiotic .

Mechanism of Action

The mechanism of action of 1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key differences between 1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide and hypothetical analogs:

| Compound Name | Substituent (Position 1) | Substituent (Position 5) | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 1-Allyl-5-chloro-2-oxo-N-phenyl-... (Target) | Allyl (C₃H₅) | Chlorine | 288.73 | High lipophilicity; >90% purity |

| 1-Methyl-5-chloro-2-oxo-N-phenyl-... | Methyl (CH₃) | Chlorine | 246.68 | Reduced steric hindrance |

| 1-Allyl-5-fluoro-2-oxo-N-phenyl-... | Allyl (C₃H₅) | Fluorine | 272.28 | Lower lipophilicity vs. Cl analog |

| 1-Ethyl-5-chloro-2-oxo-N-phenyl-... | Ethyl (C₂H₅) | Chlorine | 262.72 | Intermediate reactivity |

Key Observations :

- Allyl vs.

- Purity : The reported purity (>90% ) suggests robust synthesis protocols, though impurities (e.g., dechlorinated byproducts) may differ from analogs with simpler substituents.

Biological Activity

1-Allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide (CAS No. 339028-49-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H13ClN2O2

- Molecular Weight : 288.73 g/mol

- Boiling Point : Approximately 471.9 °C

- Density : 1.31 g/cm³

- pKa : 12.35

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study highlighted the compound's effectiveness against a range of pathogens, including mycobacterial, bacterial, and fungal strains. It was found to exhibit biological activity comparable to established antibiotics like isoniazid and ciprofloxacin .

| Pathogen Type | Standard Antibiotic | Activity Comparison |

|---|---|---|

| Mycobacteria | Isoniazid | Comparable |

| Bacteria | Ciprofloxacin | Comparable |

| Fungi | Fluconazole | Comparable |

Anticancer Potential

Preliminary studies suggest that the compound may also have anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involved include the inhibition of specific signaling pathways crucial for cancer cell survival.

The compound's biological effects are believed to stem from its interaction with cellular targets:

- Inhibition of Enzymatic Activity : It has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, which is critical in cancer metabolism .

- Induction of Apoptosis : In vitro studies indicate that it can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties : The compound may exert protective effects against oxidative stress, which is often elevated in cancerous tissues.

Case Studies

Several case studies have documented the efficacy of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers synthesized a series of related compounds and tested their activity against various pathogens.

- Results showed that the tested compound had superior activity compared to several other derivatives.

- Cancer Cell Line Studies :

Q & A

Q. What are the key structural features of 1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide that influence its reactivity and bioactivity?

Answer: The compound’s reactivity and bioactivity stem from three critical structural motifs:

- Allyl group (C₃H₅) : Enhances lipophilicity and may participate in radical or electrophilic addition reactions.

- Chloro substituent (Cl) : Electron-withdrawing effects stabilize the pyridine ring and influence regioselectivity in substitution reactions.

- Carboxamide moiety (CONHPh) : Hydrogen-bonding capacity modulates solubility and interactions with biological targets (e.g., enzymes or receptors).

Experimental validation of these features can be achieved via Hammett substituent constant analysis and X-ray crystallography to correlate structure with electronic/steric effects .

Q. What synthetic routes are commonly used to prepare this compound?

Answer: A typical synthesis involves:

Cyclocondensation : Reacting 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid with aniline to form the carboxamide core.

Allylation : Introducing the allyl group via nucleophilic substitution or Pd-catalyzed coupling.

Key reaction conditions:

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

Answer:

- Purity : Assess via reverse-phase HPLC (≥95% purity threshold) and LC-MS to detect hydrolytic byproducts (e.g., free aniline).

- Stability : Conduct accelerated degradation studies:

- Thermal stress : 40°C/75% RH for 4 weeks.

- Photolytic stress : UV light (320–400 nm) for 48 hours.

Monitor degradation using FTIR (amide bond stability at ~1650 cm⁻¹) and ¹H NMR (allyl proton shifts at δ 5.2–5.8 ppm) .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and bioactivity be resolved in preclinical studies?

Answer: Contradictions often arise from:

- Solvent-dependent aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous buffers.

- Metabolic instability : Perform microsomal incubation assays (human liver microsomes, NADPH cofactor) to identify rapid oxidation of the allyl group.

Mitigation strategies: - Prodrug design : Replace the allyl group with a methoxymethyl ether to enhance solubility.

- Co-solvent systems : Test DMSO/PEG 400 mixtures (≤10% v/v) to maintain compound integrity .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

Answer: A tiered approach:

Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.

Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

Molecular docking : Align with crystal structures (PDB database) to predict binding poses (e.g., pyridine ring interactions with catalytic lysine residues).

For selectivity profiling, use kinobeads or proteome-wide activity-based protein profiling (ABPP) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against resistant microbial strains?

Answer: Key modifications and assays:

- Variation of N-phenyl substituents : Synthesize derivatives with electron-deficient aryl groups (e.g., 4-CF₃) to enhance target binding.

- Bioisosteric replacement : Substitute chloro with trifluoromethyl to improve metabolic stability.

- Minimum inhibitory concentration (MIC) assays : Test against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains.

Cross-reference with genomic resistance databases (e.g., CARD) to identify target mutations .

Methodological Considerations

Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?

Answer:

Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?

Answer:

- Cell panel profiling : Test against NCI-60 cancer cell lines to identify lineage-specific toxicity.

- Reactive oxygen species (ROS) assays : Measure oxidative stress via DCFH-DA fluorescence to distinguish on-target vs. off-target effects.

- Transcriptomic analysis : Use RNA-seq to correlate cytotoxicity with overexpression of efflux pumps (e.g., ABCB1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.